(S)-3-(Piperidin-3-yl)pyridine
Description
Significance of Piperidine (B6355638) and Pyridine (B92270) Moieties in Bioactive Compounds
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. encyclopedia.pubnih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form crucial interactions with biological targets. encyclopedia.pub The flexible, chair-like conformation of the piperidine ring allows it to adapt to the binding pockets of enzymes and receptors, often leading to enhanced potency and selectivity. wikipedia.org Derivatives of piperidine are found in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org
Similarly, the pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a cornerstone of medicinal chemistry. dovepress.comopenaccessjournals.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which significantly influences a molecule's pharmacokinetic properties. nih.gov The incorporation of a pyridine moiety can enhance the metabolic stability and cell permeability of a drug candidate. nih.gov Many essential biomolecules, such as the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as coenzymes like NAD and NADP, feature the pyridine ring. dovepress.comnih.gov Furthermore, a wide range of synthetic drugs, including those for treating tuberculosis, cancer, and malaria, contain this important heterocycle. dovepress.comnih.gov The combination of these two privileged scaffolds in a single molecule offers a powerful strategy for the development of new and effective therapeutic agents. bohrium.com
Overview of the (S)-3-(Piperidin-3-yl)pyridine Structural Framework
The this compound molecule is characterized by a piperidine ring connected to a pyridine ring at the 3-position of the piperidine ring. The "(S)" designation specifies the stereochemistry at the chiral center where the two rings are joined, indicating a specific three-dimensional arrangement of the atoms. This stereochemical configuration is crucial as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors.
Historical Context of Piperidine- and Pyridine-Containing Chemical Entities in Research
The history of piperidine and pyridine in chemical and medicinal research is rich and dates back to the 19th century. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom obtained it from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org The industrial production of piperidine is now primarily achieved through the hydrogenation of pyridine. wikipedia.orgdokumen.pub
Pyridine was also first isolated from coal tar in the 19th century, a discovery that was a significant milestone in organic chemistry. openaccessjournals.com The development of synthetic methods for pyridine and its derivatives, such as the Bohlmann-Rahtz and Hantzsch syntheses, has been instrumental in advancing their use in various fields, including pharmaceuticals. figshare.com
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |
InChI Key |
KLDGENGYOLDCCH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CN=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 3 Piperidin 3 Yl Pyridine and Its Chiral Derivatives
Stereoselective Synthesis Approaches
The creation of the specific stereochemistry at the C3 position of the piperidine (B6355638) ring is a primary challenge in the synthesis of (S)-3-(Piperidin-3-yl)pyridine. Several advanced strategies have been developed to address this, including chemo-enzymatic methods, chiral pool synthesis, and catalytic enantioselective functionalization.
Chemo-Enzymatic Dearomatization of Pyridines
A powerful strategy for the asymmetric synthesis of substituted piperidines involves the chemo-enzymatic dearomatization of pyridines. nih.govnih.gov This approach combines chemical and biocatalytic steps to achieve high stereoselectivity. nih.gov A key development in this area is a one-pot amine oxidase/ene imine reductase cascade. nih.govacs.org This process converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
The process begins with the chemical reduction of an activated pyridine (B92270) to an N-substituted tetrahydropyridine. This intermediate then undergoes oxidation by a 6-hydroxy-D-nicotine oxidase (6-HDNO) to form a dihydropyridinium species. nih.govacs.org An ene-imine reductase (EneIRED) then catalyzes the stereoselective reduction of the C=C double bond, followed by the reduction of the iminium ion to yield the chiral piperidine. nih.gov This chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib. nih.govnih.govacs.org
| Step | Description | Key Enzyme/Reagent | Outcome |
| 1. Activation & Reduction | Chemical modification of the pyridine ring followed by reduction. | Activating group, reducing agent | N-substituted tetrahydropyridine |
| 2. Oxidation | Enzymatic oxidation to form a dihydropyridinium intermediate. | 6-hydroxy-D-nicotine oxidase (6-HDNO) | Dihydropyridinium ion |
| 3. Stereoselective Reduction | Enzymatic reduction of the double bond and iminium ion. | Ene-imine reductase (EneIRED) | Enantioenriched piperidine |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiopure natural products, such as amino acids or sugars, as starting materials to construct complex chiral molecules. tcichemicals.comwikipedia.org This strategy avoids the need for asymmetric induction or resolution by incorporating a pre-existing stereocenter. wikipedia.org For the synthesis of chiral piperidine derivatives, a starting material from the chiral pool can be elaborated through a series of chemical transformations to form the desired piperidine ring with the correct stereochemistry.
An example of this approach is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-malic acid. researchgate.net Although not directly synthesizing this compound, this demonstrates the principle of using a chiral starting material to control the stereochemistry of the final piperidine product. The synthesis involves multiple steps to convert the initial chiral molecule into the target piperidine derivative. researchgate.net
Catalytic Enantioselective Functionalization of Pyridine Precursors
Catalytic enantioselective functionalization of pyridine precursors is a highly efficient method for generating chiral piperidines. This approach often involves the activation of the pyridine ring to make it susceptible to nucleophilic attack in the presence of a chiral catalyst. rsc.orgnih.gov
One notable strategy involves the nickel-catalyzed enantioselective arylation of pyridinium (B92312) ions. rsc.org In this process, pyridine is activated by a chloroformate to form a pyridinium salt in situ. A chiral nickel catalyst then facilitates the cross-coupling of this pyridinium ion with an arylzinc reagent, leading to the formation of enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org These intermediates can then be further elaborated to various chiral piperidine derivatives with minimal loss of enantiomeric excess. rsc.org
Another powerful method is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.govacs.org This three-step process begins with the partial reduction of pyridine. The resulting dihydropyridine then undergoes a highly regio- and enantioselective Rh-catalyzed carbometalation with an aryl or vinyl boronic acid to produce a 3-substituted tetrahydropyridine. nih.gov A final reduction step then yields the enantioenriched 3-substituted piperidine. nih.gov This method has been used in the formal syntheses of Preclamol and Niraparib. nih.govacs.org
| Catalytic System | Pyridine Precursor | Nucleophile/Reagent | Product | Key Features |
| Nickel/Chiral Phosphoramidite | Pyridinium ion (from pyridine and chloroformate) | Arylzinc halide | 2-Aryl-1,2-dihydropyridine | Enantioselective, uses feedstock chemical |
| Rhodium/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | Arylboronic acid | 3-Aryl-tetrahydropyridine | Highly regio- and enantioselective |
Ring Formation and Modification Strategies
The construction of the piperidine ring itself is a fundamental aspect of the synthesis. Common strategies include the reduction of the pyridine ring and intramolecular cyclization reactions.
Hydrogenation and Reductive Methods for Piperidine Ring Formation from Pyridines
The catalytic hydrogenation of pyridines is a direct and widely used method for the synthesis of piperidines. asianpubs.org This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. sciencemadness.org Various catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this transformation. asianpubs.org
The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, platinum oxide (PtO2), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines under hydrogen pressure in an acidic solvent like glacial acetic acid. asianpubs.org This method has been used to synthesize various piperidine derivatives, including 3-phenylpiperidine (B1330008) from 3-phenylpyridine. asianpubs.org Another approach involves transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as palladium on carbon, offering a milder alternative to high-pressure hydrogenation. organic-chemistry.org
| Catalyst | Hydrogen Source | Conditions | Substrate Scope |
| PtO2 (Adams' catalyst) | H2 gas (50-70 bar) | Glacial acetic acid, room temperature | Substituted pyridines |
| 10% Rh/C | H2 gas (5 atm) | Water, 80 °C | Various heteroaromatics including pyridines |
| Palladium on carbon | Ammonium formate | Mild conditions | Pyridine N-oxides |
| RuCl3·xH2O | Borane-ammonia (H3N-BH3) | - | Pyridines, quinolines, etc. |
Intramolecular Cyclization and Amination Reactions in Piperidine Synthesis
Intramolecular cyclization is a versatile strategy for constructing the piperidine ring. mdpi.com These reactions typically involve a linear precursor containing a nitrogen atom and a suitable electrophilic or reactive site, leading to the formation of a new C-N or C-C bond to close the ring. mdpi.com
Various methods can be employed to induce cyclization, including metal-catalyzed reactions and radical cyclizations. mdpi.com For example, intramolecular amination of organoboronates can provide piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Another approach is the electroreductive cyclization of an imine with a terminal dihaloalkane, which can be performed in a flow microreactor for improved efficiency. beilstein-journals.org This method involves the reduction of the imine at the cathode to generate a radical anion that subsequently cyclizes. beilstein-journals.org Radical cyclization of 1,6-enynes initiated by a radical initiator like triethylborane (B153662) can also lead to the formation of piperidine rings through a complex cascade of reactions. mdpi.com
Derivatization and Functionalization of Pre-formed Piperidine and Pyridine Rings
The synthesis of enantiomerically pure 3-substituted piperidines, such as this compound, can be effectively achieved by modifying already-formed pyridine or piperidine rings. researchgate.net This strategy leverages the availability of simple heterocyclic starting materials and introduces chirality and desired substituents through sophisticated catalytic systems. researchgate.net
A prominent approach involves the asymmetric hydrogenation or reduction of pyridine derivatives. researchgate.netnih.gov Given the high energy barrier for the dearomatization of pyridine, a common tactic is to first activate the pyridine ring by forming a pyridinium salt, which is then more susceptible to reduction and functionalization. nih.gov
Recent advancements have demonstrated a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate to yield 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org A subsequent reduction step then furnishes the final chiral piperidine. nih.govacs.org The process is notable for its broad functional group tolerance. nih.gov
Another powerful technique is the chemo-enzymatic dearomatization of activated pyridines. whiterose.ac.uk This one-pot cascade, using an amine oxidase and an ene-imine reductase, converts N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. whiterose.ac.uk This biocatalytic method has been successfully applied to the synthesis of key intermediates for significant pharmaceutical compounds. whiterose.ac.uk
Furthermore, rhodium-catalyzed reductive transamination of pyridinium salts offers an efficient route to chiral piperidines. dicp.ac.cn This reaction introduces a chiral primary amine that replaces the nitrogen in the pyridine ring, inducing chirality in the final piperidine product with excellent stereoselectivity. dicp.ac.cn
The functionalization can also begin from a piperidone core. For instance, N-protected 3-piperidone can undergo a Grignard reaction followed by elimination and hydrogenation to create the 3-arylpiperidine structure, which is then resolved to isolate the desired (S)-enantiomer. google.com Dynamic kinetic resolution is another key strategy, where the cyclodehydration of racemic γ-aryl-δ-oxoesters with a chiral auxiliary like (S)-phenylglycinol leads to stereoselective formation of a bicyclic δ-lactam, which upon reduction yields the enantiopure 3-arylpiperidine. acs.orgnih.gov
Below is a table summarizing key aspects of these methodologies.
| Methodology | Starting Material | Key Reagents/Catalysts | Key Intermediate | Outcome | Reference |
| Asymmetric Reductive Heck Reaction | Pyridine | [Rh(cod)(OH)]₂, (S)-Segphos, Boronic Acid | Phenyl pyridine-1(2H)-carboxylate | Enantioenriched 3-substituted tetrahydropyridines | nih.govacs.org |
| Chemo-enzymatic Dearomatization | Activated Pyridine (e.g., Pyridinium salt) | Amine Oxidase, Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridine | Stereo-enriched 3-substituted piperidines | whiterose.ac.uk |
| Reductive Transamination | Pyridinium Salt | Rhodium catalyst, Chiral primary amine, Formic acid | --- | Chiral piperidines with high diastereo- and enantioselectivity | dicp.ac.cn |
| Dynamic Kinetic Resolution | Racemic γ-aryl-δ-oxoester | (S)-phenylglycinol | Bicyclic δ-lactam | Enantiopure 3-arylpiperidines | acs.orgnih.gov |
| Grignard Reaction Route | N-protected 3-piperidone | Phenyl magnesium halide, Reducing agent, Chiral resolving agent | 3-hydroxy-3-phenyl piperidine | (S)-3-phenylpiperidine | google.com |
Multi-component Reaction Pathways in this compound Analog Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of analogs of complex molecules like this compound. researchgate.netmdpi.com
A classic MCR for synthesizing highly functionalized piperidines involves the one-pot reaction of an aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde. researchgate.net Using a catalyst such as phenylboronic acid, this reaction proceeds efficiently at room temperature to produce the piperidine core in excellent yields. researchgate.net By varying the three components, a wide array of piperidine analogs can be accessed.
The Hantzsch pyridine synthesis, a pseudo-four-component reaction, can be adapted to create dihydropyridine derivatives that are precursors to piperidines. mdpi.com This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium acetate. mdpi.com Subsequent reduction of the dihydropyridine ring yields the corresponding piperidine.
More complex, cascade reactions can also be designed. For example, an organocatalytic Michael/aza-Henry/hemiaminalization cascade has been used to achieve the asymmetric synthesis of pharmacologically interesting spiro-oxindole piperidine derivatives. nih.gov Similarly, phosphine-catalyzed [4+2] annulation of imines with allenes provides access to a range of functionalized piperidine derivatives. acs.org While initially developed for achiral synthesis, the use of chiral phosphine (B1218219) catalysts has enabled enantioselective versions of this reaction. acs.org
The table below outlines examples of multi-component reactions used to generate piperidine analogs.
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |
| Phenylboronic acid-catalyzed MCR | Substituted aniline, 1,3-dicarbonyl compound, Aromatic aldehyde | Phenylboronic acid, Acetonitrile, Room temperature | Highly functionalized piperidines | researchgate.net |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonium acetate | Ethanol, Reflux | 1,4-Dihydropyridine derivatives | mdpi.com |
| Phosphine-catalyzed [4+2] Annulation | Imine, Allene | Chiral phosphepine | Functionalized piperidine derivatives | acs.org |
| Organocatalytic Cascade Reaction | --- | Organocatalyst | Spiro-oxindole piperidine derivatives | nih.gov |
These multi-component strategies represent a powerful toolkit for medicinal chemists to synthesize libraries of this compound analogs, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents.
Structure Activity Relationship Sar Investigations of S 3 Piperidin 3 Yl Pyridine Analogues
Influence of Stereochemistry on Biological Activity Profiles
The stereochemistry of the chiral center at the C3 position of the piperidine (B6355638) ring is a critical determinant of biological activity. The spatial arrangement of the (S)-enantiomer versus the (R)-enantiomer dictates the orientation of the molecule within a biological target's binding site, such as an enzyme or a G protein-coupled receptor (GPCR). vulcanchem.com This distinction is fundamental, as different enantiomers can exhibit vastly different pharmacological effects, ranging from desired therapeutic activity to inactivity or even adverse effects.
For instance, in the context of monoamine transporter inhibitors, the stereochemistry of the piperidine ring significantly affects potency and selectivity. clinmedkaz.org Studies have shown that the (S)-configuration can lead to enhanced binding affinity and efficacy at specific receptors compared to its (R)-counterpart. vulcanchem.com This enantiomeric preference underscores the importance of chiral purity in the synthesis and development of drugs based on the 3-(piperidin-3-yl)pyridine (B1601885) scaffold. The distinct three-dimensional structure of the (S)-enantiomer allows for optimal interactions with chiral biological macromolecules, a key factor in achieving desired therapeutic outcomes. vulcanchem.com
Impact of Substituent Modifications on the Piperidine Ring
Modifications to the piperidine ring of (S)-3-(Piperidin-3-yl)pyridine analogues have profound effects on their biological activity. The position, nature, and size of substituents can alter the molecule's affinity, selectivity, and pharmacokinetic properties.
Research on various piperidine derivatives has demonstrated that the position of a substituent is crucial. For example, moving a hydroxyl group from the C3 to the C4 position of the piperidine ring can lead to a significant reduction in inhibitory activity against certain enzymes, highlighting the importance of the substitution pattern.
The nature of the substituent also plays a vital role. The introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, at the third or fourth position of the piperidine ring can result in selective inhibition of certain enzymes like monoamine oxidase B (MAO-B). acs.org Conversely, electron-withdrawing groups at these positions may lead to nonselective inhibition. acs.org Furthermore, the addition of a hydroxyl group has been shown to increase the inhibitory effect on MAO. acs.org
The following table summarizes the impact of various piperidine ring modifications on biological activity:
Table 1: Effect of Piperidine Ring Substitutions on Biological Activity| Modification | Effect on Biological Activity | Reference |
|---|---|---|
| Shifting a hydroxyl group from C3 to C4 | 6-fold reduction in sphingosine (B13886) kinase 1 (SK1) inhibition | |
| Addition of a hydroxyl group at the para-position | Increased MAO inhibitory effect | acs.org |
| Introduction of electron-donating groups (e.g., methoxy, methyl) at C3 or C4 | Selective hMAO-B inhibition | acs.org |
| Introduction of an electron-withdrawing group at C3 or C4 | Nonselective hMAO inhibition | acs.org |
| 4-methyl substitution | High MAO-B inhibition | acs.org |
Effects of Substitutions and Modifications on the Pyridine (B92270) Moiety
Alterations to the pyridine moiety of this compound analogues are another key strategy for modulating their biological activity. The electronic properties and steric bulk of substituents on the pyridine ring can influence binding interactions with target proteins.
Studies have shown that a pyridine core structure can be superior to a benzene (B151609) ring for the activity of certain inhibitors. nih.gov For instance, in a series of lysine-specific demethylase 1 (LSD1) inhibitors, a compound with a pyridine core was significantly more potent than its benzene-containing counterpart. nih.gov However, the introduction of a pyridinyl ring at certain positions can also be less favorable than a phenyl ring, indicating that the position and context of the pyridine moiety are critical. nih.gov
Below is a data table illustrating the effects of pyridine moiety modifications:
Table 2: Impact of Pyridine Moiety Modifications on Inhibitory Activity| Modification | Compound | Target | Ki (µM) | Fold Change vs. Phenyl Analog | Reference |
|---|---|---|---|---|---|
| Phenyl Core | 17 | LSD1 | 0.029 | - | nih.gov |
| Pyridine Core | 41 | LSD1 | 4.9 | ~170-fold less potent | nih.gov |
| 6-Pyridin-4-yl | 23 | LSD1 | 5.0 | Less active than phenyl | nih.gov |
| 6-Pyridin-3-yl | 24 | LSD1 | 3.2 | Less active than phenyl | nih.gov |
| 4-Fluoropyridin-3-yl at position 6 | 25 | LSD1 | 1.8 | ~8-fold reduction vs. phenyl | nih.gov |
Conformational Analysis and Ligand Efficiency in Analog Design
Ligand efficiency (LE) is a valuable metric in drug design that relates the binding affinity of a molecule to its size (number of heavy atoms). acs.org It helps in identifying small, efficient fragments that can be optimized into potent drug candidates. For piperidine-containing compounds, smaller analogues often exhibit higher ligand efficiency. acs.org However, as the size of the ligands increases, the ligand efficiency tends to decrease. acs.org
Lipophilic efficiency (LipE), which relates potency to lipophilicity, is another important parameter. While lipophilicity can be important for membrane permeability and reaching the target, excessive lipophilicity can lead to poor pharmacokinetic properties. Interestingly, for some P-glycoprotein inhibitors with a piperidine scaffold, the LipE values were below the generally accepted threshold for promising drug candidates, suggesting a complex relationship between lipophilicity and activity for this class of compounds. acs.org
The design of potent and selective analogues requires a careful balance of conformational preorganization and optimizing ligand efficiency to ensure that increases in potency are not solely due to an increase in molecular size or lipophilicity.
Linker and Scaffold Variations in Related Piperidine-Pyridine Hybrid Derivatives
For instance, studies on monoamine oxidase inhibitors revealed that a linker of two carbons between a benzyl (B1604629) piperidine moiety and an amide functional group was optimal for inhibitory activity. acs.org In other cases, the optimal linker length for MAO-B inhibitory activity was found to be between 2 and 5 carbons, preferably in a conjugated system. acs.org
Replacing the direct C-C bond with other functionalities, such as an ether (-O-) or an amine (-NH-), can significantly impact activity. For example, changing an ether linkage to an amine linkage in a series of LSD1 inhibitors was highly disfavored, leading to a great reduction in activity. nih.gov
Furthermore, the core scaffold itself can be modified. Replacing the pyridine ring with other heterocyclic systems, such as pyrazine, can lead to changes in activity, sometimes resulting in inactive compounds. nih.gov The exploration of different linkers and scaffolds is a key strategy in the development of novel piperidine-pyridine hybrid derivatives with improved potency and selectivity. nih.govmdpi.com
Molecular Target Identification and Ligand Receptor Interactions of S 3 Piperidin 3 Yl Pyridine Analogues
Computational Target Prediction Approaches
In silico methods are crucial for predicting the biological targets of novel compounds, thereby guiding further preclinical research. clinmedkaz.org Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are frequently employed to analyze the chemical structures of new piperidine (B6355638) derivatives and identify their most probable protein targets. clinmedkaz.orgnih.gov
SwissTargetPrediction operates by comparing the similarity of a given ligand to a database of over 370,000 experimentally validated active compounds and their 3,068 macromolecular targets. clinmedkaz.org The underlying principle is that structurally similar molecules are likely to bind to similar protein targets. clinmedkaz.org The predictive power of this model has been confirmed through external testing. clinmedkaz.org
The PASS online tool predicts a broad spectrum of potential pharmacological activities for a substance. clinmedkaz.org For instance, analysis of certain piperidine derivatives with PASS has suggested their potential in treating central nervous system disorders by inhibiting neurotransmitter uptake. clinmedkaz.org The tool has also predicted anti-parkinsonian, anti-dyskinetic, antimicrobial, antiviral, and anti-inflammatory activities for various piperidine analogues. clinmedkaz.org These computational screening methods are valuable for narrowing down the therapeutic potential of new chemical entities before embarking on more resource-intensive experimental studies. clinmedkaz.orgnih.govresearchgate.netresearchgate.net
Identification of Specific Enzyme Targets
Experimental studies, often guided by initial computational predictions, have identified several specific enzyme targets for analogues of (S)-3-(Piperidin-3-yl)pyridine.
Lysine Specific Demethylase 1 (LSD1)
LSD1 is a key enzyme in gene expression regulation and has emerged as a drug target for certain cancers. acs.orgnih.gov A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been synthesized and identified as potent inhibitors of LSD1, with some compounds exhibiting Ki values as low as 29 nM. acs.orgnih.gov These inhibitors have demonstrated high selectivity for LSD1 over related monoamine oxidases A and B. acs.orgnih.gov Enzyme kinetics studies indicate that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate of LSD1. acs.orgnih.gov Molecular docking simulations have provided insights into the likely binding mode within the LSD1 active site. acs.orgnih.govmdpi.com
Cholesterol 24-Hydroxylase (CH24H)
CH24H (CYP46A1) is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis. rcsb.orgnih.govresearchgate.net Structure-based drug design has led to the development of novel 3,4-disubstituted pyridine (B92270) derivatives as potent CH24H inhibitors. nih.gov Starting from known compounds like soticlestat (B610926) and thioperamide, optimization efforts focusing on ligand-lipophilicity efficiency resulted in the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM. nih.gov X-ray crystallography has been instrumental in revealing a unique binding mode for these inhibitors within the CH24H active site. nih.gov Further optimization of 4-arylpyridine derivatives led to the identification of soticlestat ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone) as a highly potent and selective CH24H inhibitor with an IC50 of 7.4 nM. rcsb.orgacs.org
Renin
Renin is an aspartyl protease that represents a key target for antihypertensive therapies. nih.govnih.gov Researchers have designed and synthesized various piperidine derivatives as renin inhibitors. For example, (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides have been developed as potent renin inhibitors. nih.gov A high-throughput screening hit, a cis-configured 3,5-disubstituted piperidine, was optimized to produce analogues with improved potency. nih.gov A rational, structure-based design approach led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide, which was found to be a significantly more potent renin inhibitor than its predecessors. researchgate.net
Poly(ADP-ribose)polymerase (PARP)
PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy. researchgate.net The compound 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (niraparib, formerly MK-4827) is a potent inhibitor of PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively. researchgate.netnih.gov This compound functions by blocking the catalytic activity of PARP, leading to an accumulation of DNA damage in cancer cells, particularly those with BRCA1 and BRCA2 mutations. researchgate.netopenaccessjournals.com The development of this class of inhibitors involved optimizing a 2-phenyl-2H-indazole-7-carboxamide series to enhance both enzyme and cellular activity. nih.gov
Glycine (B1666218) Transporter 1 (GlyT1)
GlyT1 inhibitors can enhance N-methyl-D-aspartate receptor (NMDAR) neurotransmission, a mechanism relevant to the treatment of schizophrenia. nih.govnih.gov A novel GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was designed through the superposition of different chemical scaffolds. nih.gov This compound demonstrated potent GlyT1 inhibitory activity with an IC50 of 1.8 nM. nih.gov The design process started from an existing inhibitor, 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734), and involved introducing heteroaromatic rings to boost inhibitory activity. nih.gov
Receptor Binding Profiling
Analogues of this compound have also been profiled for their binding affinity to various receptors, revealing potential for multi-target therapies.
Histamine (B1213489) H3 Receptor
The histamine H3 receptor (H3R) is a G protein-coupled receptor that modulates neurotransmission in the central nervous system. nih.gov Numerous piperidine-containing compounds have been identified as potent H3R ligands. nih.govingentaconnect.com For instance, a series of 4-(3-piperidinopropoxy)phenyl derivatives showed high affinity for the human H3 receptor, with some compounds exhibiting Ki values as low as 0.42 nM. ingentaconnect.com In another study, nearly all synthesized piperidine-based ligands displayed high affinity for H3Rs, with Ki values below 100 nM. nih.gov The unsubstituted piperidine ring appears to be a key structural feature for high H3R affinity. nih.govacs.org
Sigma-1 Receptor
Sigma receptors, including the sigma-1 (σ1) subtype, are protein receptors that bind a variety of ligands and are implicated in numerous cellular functions. wikipedia.org Many piperidine derivatives have shown significant binding affinity for sigma receptors. nih.gov Some compounds have been identified as dual-target ligands, binding to both H3R and σ1R. nih.govacs.org The piperidine moiety is considered a critical structural element for this dual activity. acs.org For example, replacing a piperidine ring with a piperazine (B1678402) ring has been shown to drastically reduce σ1R affinity while maintaining high H3R affinity. acs.org
Table 1: Inhibitory Activities of this compound Analogues on Various Enzyme Targets
| Compound Class | Target Enzyme | Potency (IC50 / Ki) | Reference(s) |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Ki as low as 29 nM | acs.orgnih.gov |
| 4-(4-Methyl-1-pyrazolyl)pyridine derivative | Cholesterol 24-Hydroxylase (CH24H) | IC50 = 8.5 nM | nih.gov |
| (4-Benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone (Soticlestat) | Cholesterol 24-Hydroxylase (CH24H) | IC50 = 7.4 nM | rcsb.orgacs.org |
| 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) | Poly(ADP-ribose)polymerase (PARP-1) | IC50 = 3.8 nM | researchgate.netnih.gov |
| 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) | Poly(ADP-ribose)polymerase (PARP-2) | IC50 = 2.1 nM | researchgate.netnih.gov |
| 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | Glycine Transporter 1 (GlyT1) | IC50 = 1.8 nM | nih.gov |
Table 2: Receptor Binding Affinities of this compound Analogues
| Compound Class | Receptor Target | Affinity (Ki) | Reference(s) |
|---|---|---|---|
| 4-(3-Piperidinopropoxy)phenyl derivatives | Histamine H3 Receptor (hH3R) | Ki as low as 0.42 nM | ingentaconnect.com |
| Piperidine-based ligands | Histamine H3 Receptor (hH3R) | Ki < 100 nM | nih.gov |
| Piperidine derivatives | Sigma-1 Receptor (σ1R) | Varied, with some showing high affinity | nih.govacs.org |
Elucidation of Mechanisms of Molecular Recognition and Binding Modes
Understanding how these ligands interact with their molecular targets at an atomic level is crucial for rational drug design.
For LSD1 inhibitors , enzyme kinetics and molecular docking studies suggest a competitive inhibition mechanism. acs.orgnih.gov The 3-(piperidin-4-ylmethoxy)pyridine moiety likely occupies the substrate-binding pocket, forming key interactions that prevent the binding of the natural substrate, methylated histone H3. acs.orgnih.govmdpi.com
The binding mode of inhibitors to CH24H has been elucidated through X-ray crystallography. nih.gov These studies revealed that the inhibitors occupy the active site and interact with key residues, providing a structural basis for their high potency and selectivity. nih.gov
For renin inhibitors , X-ray crystallography has also been pivotal. It has shown how 3,5-disubstituted piperidine derivatives can act as peptidomimetic inhibitors, binding to the S3-S1 hydrophobic pocket of the enzyme. researchgate.net The design of more potent inhibitors has been guided by understanding these interactions and identifying structural modifications that optimize binding to both the prime and non-prime sites of the renin active site. nih.govresearchgate.net
In the case of PARP inhibitors like niraparib, the molecule binds to the nicotinamide-binding pocket of the PARP enzyme. researchgate.net This interaction blocks the enzyme's catalytic activity, which is essential for the repair of single-strand DNA breaks. openaccessjournals.comnih.gov
The interaction of dual H3/σ1 receptor ligands is thought to involve the piperidine ring making critical contacts within the binding pockets of both receptors. acs.org The specific orientation and substitution pattern on the piperidine and associated linkers and aromatic groups determine the affinity and selectivity for each receptor. nih.govacs.org
Pharmacological Activities and Cellular Mechanisms of Action for S 3 Piperidin 3 Yl Pyridine Derivatives
Anti-cancer and Antiproliferative Mechanisms (e.g., PARP inhibition, LSD1 inhibition)
The (S)-3-(Piperidin-3-yl)pyridine core structure is integral to several classes of potent anti-cancer agents, primarily through the inhibition of key enzymes involved in DNA repair and epigenetic regulation.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. nih.govimrpress.com Inhibiting PARP in cancers with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations, leads to synthetic lethality and tumor cell death. nih.gov A notable derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827), is a potent oral PARP-1 and PARP-2 inhibitor. nih.gov This compound has demonstrated high efficacy in preclinical models. nih.gov In enzymatic assays, it inhibits PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.gov In cellular assays, it inhibits PARP activity with an EC50 of 4 nM and selectively inhibits the proliferation of cancer cells with mutant BRCA-1 and BRCA-2, showing CC50 values in the 10-100 nM range. nih.gov The development of this class of inhibitors focused on optimizing enzymatic and cellular activity to achieve high selectivity for BRCA-deficient cancer cells. nih.gov Another potent and highly selective PARP-1 inhibitor, NMS-P118, which contains a piperidine (B6355638) moiety, has shown efficacy both as a single agent and in combination with other chemotherapies in xenograft models. acs.org
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in many cancers and plays a critical role in cell proliferation and differentiation. nih.govresearchgate.net Derivatives featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been identified as potent and selective LSD1 inhibitors. nih.gov These compounds act as competitive inhibitors against the dimethylated H3K4 substrate. nih.gov For instance, one such derivative showed a Ki value as low as 29 nM and exhibited high selectivity (>160-fold) over related monoamine oxidases (MAO-A and MAO-B). nih.gov These inhibitors have been shown to increase H3K4 methylation in cells and strongly inhibit the proliferation of various leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.govnih.gov Another derivative, 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, displayed significant antiproliferative effects in leukemia (MV4-11, Molm-13) and breast cancer (MDA-MB-231, MCF-7) cell lines. researchgate.netfrontiersin.org
Table 1: Anti-cancer Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target | Key Compound Example | Inhibitory Concentration | Cellular Effect | Source(s) |
|---|---|---|---|---|---|
| 2-phenyl-2H-indazole-7-carboxamides | PARP-1/2 | Niraparib (MK-4827) | IC50: 3.8 nM (PARP-1), 2.1 nM (PARP-2) | EC50: 4 nM (PARP activity); CC50: 10-100 nM (BRCA mutant cells) | nih.gov |
| 3-(piperidin-4-ylmethoxy)pyridines | LSD1 | Compound 17 | Ki: 29 nM | EC50: 280 nM - 480 nM (MV4-11 leukemia cells) | nih.govnih.gov |
| 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridines | LSD1 | Compound 20 | Not specified | EC50: 0.36 µM (MV4-11), 3.4 µM (Molm-13) | frontiersin.org |
| Pyrazolo[3,4-b]pyridines | Kinases | Compound 8b | IC50: 2.3-2.9 µmol | Potent activity against lung, liver, and colon cancer cell lines | scirp.org |
Neurological and Central Nervous System (CNS) Modulations (e.g., GlyT1 inhibition, neuroprotective effects)
The ability of this compound derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders.
GlyT1 Inhibition: The glycine (B1666218) transporter 1 (GlyT1) regulates glycine levels at the glutamatergic synapse, and its inhibition can enhance N-methyl-D-aspartate receptor (NMDAR) function. researchgate.net This mechanism is a key target for treating schizophrenia. researchgate.netacs.org A class of potent and selective GlyT1 inhibitors is based on a piperazine (B1678402) scaffold connected to a trifluoromethylpyridin-2-yl moiety, with one derivative, RG1678, showing beneficial effects in clinical trials for schizophrenia. acs.org Other research efforts have focused on designing novel GlyT1 inhibitors by modifying different chemical scaffolds, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides and derivatives of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide. researchgate.netresearchgate.net These developments aim to improve efficacy and pharmacokinetic profiles for CNS applications. researchgate.netacs.org
Neuroprotective Effects: Several pyridine (B92270) and piperidine derivatives have demonstrated significant neuroprotective properties. acs.org A series of novel cinnamamide-piperidine and piperazine derivatives were synthesized and tested for their ability to protect against glutamate-induced neurotoxicity in SH-SY5Y cells. thieme-connect.comresearchgate.net One compound, in particular, showed potent neuroprotective activity comparable to the positive control, Fenazinel, and exhibited weak hERG inhibitory activity, suggesting a better safety profile. thieme-connect.comresearchgate.net The mechanism of neuroprotection often involves reducing inflammation and oxidative stress in neuronal cells. Furthermore, certain 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives have shown neuroprotection in SH-SY5Y cells stressed with oligomycin-A/rotenone. joseroda.com
Table 2: CNS Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target/Action | Key Compound Example | Finding | Source(s) |
|---|---|---|---|---|
| Benzoylpiperazines | GlyT1 Inhibition | RG1678 | Potent and selective inhibitor, showed beneficial effects in Phase II trials for schizophrenia. | acs.org |
| Cinnamamide-piperidines | Neuroprotection | Compound 9d | Potent protection against glutamate-induced cell damage in SH-SY5Y cells. | thieme-connect.comresearchgate.net |
| 2-aminopyridine-3,5-dicarbonitriles | Neuroprotection | Compounds 3, 22, 24, 26 | Showed neuroprotection values of 31.6-37.8% in a cell-based assay. | joseroda.com |
| P7C3 Derivatives | Neuroprotection | (-)-P7C3-S243 | Orally available, penetrates the blood-brain barrier, and protects newborn neurons from apoptosis. | acs.org |
Anti-inflammatory and Immunomodulatory Actions
Derivatives containing the pyridine nucleus have been investigated for their ability to modulate the immune system and reduce inflammation. nih.govgoogle.com Certain novel 1,8-naphthyridine (B1210474) derivatives, which include a piperidine moiety, have been evaluated for anti-inflammatory activity, showing a downregulation of proinflammatory cytokines. tandfonline.com The development of pyridine derivatives as immunomodulators is an active area of research, with some compounds designed to target immune checkpoint pathways like PD-1. google.com Pyrrolo[3,4-c]pyridine derivatives have also been studied for their potential use in treating diseases of the immune system. mdpi.com Additionally, new heterocyclic compounds incorporating pyridine, pyran, and/or pyrazole (B372694) moieties have been synthesized and shown to act as COX-2 inhibitors, a key target in inflammation therapy. mdpi.com
Anti-infective and Antimicrobial Effects
The pyridine scaffold is present in numerous compounds with demonstrated antimicrobial properties. nih.gov
Antibacterial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed as antibacterial agents. frontiersin.org Several of these compounds exhibited potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and penicillin-resistant Streptococcus pneumoniae, with activity comparable to the antibiotic linezolid. frontiersin.org One derivative, compound 21d, not only showed strong antibacterial effects but also demonstrated a significant, concentration-dependent inhibition of biofilm formation and a lower potential for developing bacterial resistance compared to linezolid. frontiersin.org Other studies have reported on various piperidine derivatives exhibiting a range of antibacterial activities against strains like E. coli, B. cereus, and P. aeruginosa. academicjournals.org For instance, one study found that a specific piperidine derivative exhibited strong inhibitory activity with MIC values of 0.75 mg/ml against B. subtilus. academicjournals.org
Antifungal Activity: Some piperidine derivatives have also been tested for antifungal activity. academicjournals.org Compounds have shown varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans. academicjournals.org
Table 3: Antimicrobial Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target Pathogen(s) | Key Compound Example | Finding | Source(s) |
|---|---|---|---|---|
| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compound 21d | Strong antibacterial activity similar to linezolid; inhibits biofilm formation. | frontiersin.org |
| Tetrahydropyridines | Various bacteria | Compound 6 | Strong inhibitory activity (≥6 mm zones) against B. cereus, E. coli, S. aureus, P. aeruginosa. | academicjournals.org |
| Pyridine-benzothiazole hybrids | Various bacteria | Compounds 95 & 96 | Poor to fair activity against P. aeruginosa and E. coli. | nih.gov |
Metabolic and Cardiovascular System Interventions (e.g., CH24H inhibition, Renin inhibition)
Derivatives of this compound have been successfully designed to target enzymes involved in metabolic and cardiovascular regulation.
CH24H Inhibition: Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme, metabolizes cholesterol to 24S-hydroxycholesterol (24HC) and is a target for neurological disorders. nih.govnih.gov Soticlestat (B610926) (TAK-935), a potent and selective CH24H inhibitor, incorporates a piperidine ring and has been investigated for treating developmental and epileptic encephalopathies. nih.govresearchgate.net Structure-based design has led to the discovery of highly potent 3,4-disubstituted pyridine derivatives. nih.gov One such 4-(4-methyl-1-pyrazolyl)pyridine derivative (compound 17) showed an IC50 of 8.5 nM and demonstrated the ability to penetrate the blood-brain barrier and reduce brain 24HC levels in mice. nih.govresearchgate.net
Renin Inhibition: Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system, making it a prime target for antihypertensive therapies. nih.gov A rational, structure-based drug design approach led to the development of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives as potent renin inhibitors. nih.gov By optimizing the interactions with the S1/S3 binding pockets of the enzyme, one derivative (compound 14) was found to be a 65,000-fold more potent inhibitor than the initial fragment hit. nih.gov This compound also demonstrated excellent selectivity over other aspartyl proteases and had moderate oral bioavailability in rats. nih.gov Other work has identified 3,5-disubstituted piperidines as another class of highly potent and orally active direct renin inhibitors. researchgate.netresearchgate.net
Table 4: Metabolic and Cardiovascular Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target | Key Compound Example | Inhibitory Concentration | Finding | Source(s) |
|---|---|---|---|---|---|
| 4-Arylpyridine derivatives | CH24H | Soticlestat (TAK-935) | IC50: 7.4 nM | Potent, selective, brain-penetrant inhibitor; reduces brain 24HC levels. | nih.gov |
| 3,4-disubstituted pyridine derivatives | CH24H | Compound 17 | IC50: 8.5 nM | Potent and highly selective inhibitor; confirmed BBB penetration. | nih.gov |
| N-(piperidin-3-yl)pyrimidine-5-carboxamides | Renin | Compound 14 | 65,000-fold more potent than lead | Excellent selectivity and moderate oral bioavailability in rats. | nih.gov |
Preclinical and in Vitro Efficacy Studies of S 3 Piperidin 3 Yl Pyridine Analogues
In Vitro Enzyme Inhibition Assays
Analogues of (S)-3-(Piperidin-3-yl)pyridine have demonstrated significant inhibitory activity against a variety of enzymes implicated in disease.
Lysine-Specific Demethylase 1 (LSD1) Inhibition A series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that is a drug target for certain cancers. nih.govacs.org These analogues exhibit Ki values as low as 29 nM and show high selectivity (over 160-fold) against the related enzymes monoamine oxidase A and B. nih.govacs.org Enzyme kinetics studies suggest that these compounds act as competitive inhibitors against the dimethylated H3K4 substrate. nih.govacs.org Structure-activity relationship (SAR) studies revealed that replacing the piperidin-4-yl group with a piperidin-3-yl substituent resulted in a significant decrease in potency. nih.gov
Interactive Data Table: LSD1 Inhibition by Pyridine (B92270) Analogues
| Compound | Core Structure | Ki (μM) for LSD1 |
| 17 | 3-(piperidin-4-ylmethoxy)pyridine | 0.029 |
| 41 | Phenyl core (instead of pyridine) | 4.9 |
| 42 | Piperidin-3-yl substituent | 0.650 |
| 43 | -NH- linkage (instead of -O-) | 1.2 |
Data sourced from references nih.govacs.org.
Phosphodiesterase 10A (PDE10A) Inhibition Cinnoline and benzimidazole (B57391) analogues featuring a pyridine-3-yl group have been synthesized and evaluated as inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov Nine of the twenty-one synthesized compounds displayed high in vitro potency, with IC50 values ranging from 1.52 to 18.6 nM. nih.gov The most potent compounds also demonstrated over 1000-fold selectivity for PDE10A compared to other phosphodiesterase subtypes like PDE3A/B and PDE4A/B. nih.gov
Interactive Data Table: PDE10A Inhibition by Pyridine Analogues
| Compound | IC50 (nM) for PDE10A | Selectivity over PDE3A/B & PDE4A/B |
| 26a | 1.52 ± 0.18 | > 1000-fold |
| 26b | 2.86 ± 0.10 | > 1000-fold |
| 33c | 3.73 ± 0.60 | > 1000-fold |
Data sourced from reference nih.gov.
Other Enzyme Targets The inhibitory potential of pyridine-based analogues extends to several other key enzymes:
PIM-1 Kinase: Pyridine-based compounds were evaluated for their PIM-1 inhibitory activities, with the most potent analogue, compound 12 , showing an IC50 of 14.3 nM, comparable to the control Staurosporine (IC50 = 16.7 nM). acs.org
Urease: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and tested for urease inhibition. frontiersin.org Compounds 5b and 7e emerged as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly lower than the standard, thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.org
Histone Demethylases: Substituted pyridine carboxylic acid derivatives have been identified as selective inhibitors of histone demethylase enzymes, with some showing IC50 values in the sub-nanomolar range against JMJD2C. dovepress.com
Cholinesterases: A polyfunctionalized pyridine, compound 5 , was identified as a potent dual-target inhibitor of acetylcholinesterase (AChE) with an IC50 of 13 nM and butyrylcholinesterase (BuChE) with an IC50 of 3.1 µM. mdpi.com
Kinases in Cancer: Pyrrolo[3,4-c]pyridine derivatives have shown inhibitory activity against spleen tyrosine kinase (SYK) and Fms-like tyrosine kinase 3 (FLT3). mdpi.com Another analogue, 21a , showed high affinity for PI3Kγ. mdpi.com Additionally, pyrimidine (B1678525) analogues have demonstrated inhibition of Focal Adhesion Kinase (FAK). mdpi.com
Cell-Based Functional Assays (e.g., cellular proliferation, target engagement)
The enzymatic inhibition observed in vitro often translates to significant functional effects in cell-based models, particularly in the context of cancer research.
Antiproliferative Activity
LSD1 Inhibitors: Potent LSD1 inhibitors with the 3-(piperidin-4-ylmethoxy)pyridine core strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having negligible effects on normal cells. nih.govacs.org For instance, against MCF-7 breast cancer cells, inhibitors 16, 17, 20, and 22 had EC50 values between 3.3 and 3.6 µM. nih.gov
CDC42 GTPase Inhibitors: Analogues designed to inhibit CDC42 GTPase interaction were tested against melanoma cell lines. nih.gov Moving the piperidine (B6355638) attachment from the 3-position to the 4-position had varied effects; for example, the methoxy-substituted compounds 14 and 16 (4-piperidine) showed a roughly 3-fold decrease in potency in SKM28 cells compared to their phenyl counterpart. nih.gov
Thieno[2,3-c]pyridine Derivatives: These analogues were screened for anticancer activity against multiple cell lines, including MCF7 (breast), T47D (breast), HSC3 (head and neck), and RKO (colorectal). mdpi.com Compound 6i , in particular, was found to induce G2 phase arrest, thereby inhibiting cell cycle progression. mdpi.com
Pyrrolo[3,4-c]pyridine Derivatives: Compound 22a from this class showed inhibition against both SYK-dependent and FLT3-dependent cell lines in proliferation assays and demonstrated strong tumor growth inhibition in vivo. mdpi.com Another derivative, 21a , inhibited the chemotaxis of THP-1 cells with an IC50 of 270 nM. mdpi.com
Apoptosis and Target Engagement
PIM-1 Kinase Inhibitors: Compound 12 , a potent PIM-1 inhibitor, was shown to dramatically increase apoptotic cell death in MCF-7 cells. acs.org Treatment with this compound increased total apoptosis by 33.43% compared to the untreated control group. acs.org
FAK Inhibitors: Compound 72 , a pyrimidine-based FAK inhibitor (IC50 = 27.4 nM), displayed a strong inhibitory effect on the proliferation of the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 0.126 µM. mdpi.com
Interactive Data Table: Antiproliferative Activity of Pyridine Analogues
| Compound Class | Cell Line | Assay | Result (IC50/EC50) | Reference |
| LSD1 Inhibitors | Leukemia/Solid Tumors | Proliferation | As low as 280 nM | nih.govacs.org |
| LSD1 Inhibitors | MCF-7 (Breast Cancer) | Proliferation | 3.3 - 3.6 µM | nih.gov |
| Thieno[2,3-c]pyridines | MCF7, T47D, HSC3, RKO | Proliferation | Good inhibition | mdpi.com |
| Pyrrolo[3,4-c]pyridines | THP-1 (Leukemia) | Chemotaxis | 270 nM | mdpi.com |
| FAK Inhibitors | MDA-MB-231 (Breast Cancer) | Proliferation | 0.126 µM | mdpi.com |
| Imidazole-pyrimidine hybrids | U937 (Lymphoma) | Proliferation | 0.07 ± 0.01 µM | mdpi.com |
Receptor Binding Assays and Functional Readouts
Analogues incorporating the pyridine-piperidine structure have been extensively studied for their ability to bind to various G-protein coupled receptors (GPCRs) and other receptor types, often showing high affinity and selectivity.
Histamine (B1213489) and Sigma Receptors: Piperidine-based derivatives have been identified as potent dual-acting antagonists for the histamine H3 receptor (H3R) and the sigma-1 (σ1) receptor. acs.orgnih.gov The piperidine moiety is considered a critical structural element for this dual activity. acs.org In one study, unsubstituted piperidine derivatives (5-7 ) showed higher affinity for the human H3R (Ki = 2.7 - 6.2 nM) compared to their 4-pyridyl analogues (12-14 ; Ki = 7.7 - 69 nM). nih.gov Conversely, the 4-pyridylpiperidine derivatives were more potent at sigma-1 receptors. nih.gov
Serotonin Receptors: Pyrrolo[3,2-b]pyridine analogues have been developed as high-affinity agonists for the 5-HT1F receptor. sci-hub.se The C-5 acetamide (B32628) derivative 3b was found to be over 100-fold selective for the 5-HT1F receptor compared to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. sci-hub.se
Dopamine (B1211576) Receptors: N-n-propyl-3-phenylpiperidines have demonstrated high (nanomolar) affinity and selectivity for the D4 dopamine receptor (D4 DAR). acs.org Functional assays indicated that some of these compounds act as partial agonists at the D4 DAR. acs.org
Sigma Receptors (σ1 and σ2): In a search for new drugs against neuropathic pain, pyridine derivatives were evaluated for their affinity to sigma receptors. mdpi.com Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) showed a very high affinity for the human σ1 receptor, with a Ki value of 1.45 ± 0.43 nM and 290-fold selectivity over the σ2 subtype. mdpi.com
Interactive Data Table: Receptor Binding Affinity of Pyridine Analogues
| Compound Class/No. | Target Receptor | Binding Affinity (Ki) | Functional Readout | Reference |
| Piperidine derivatives (5-7 ) | Human H3R | 2.7 - 6.2 nM | Antagonist | nih.gov |
| 4-Pyridylpiperidines (12-14 ) | Human σ1R | 3.3 - 5.6 nM | Antagonist | nih.gov |
| Pyrrolo[3,2-b]pyridine (3b ) | 5-HT1F | High affinity, >100-fold selective | Agonist | sci-hub.se |
| N-n-propyl-3-phenylpiperidines | D4 DAR | Nanomolar range | Partial Agonist | acs.org |
| Compound 5 | Human σ1R | 1.45 nM | - | mdpi.com |
Investigations into Cellular Processes (e.g., histone methylation, biofilm formation)
Beyond direct enzyme or receptor interactions, studies have explored how these analogues affect broader cellular processes.
Histone Methylation The inhibition of histone-modifying enzymes by pyridine analogues directly impacts cellular epigenetic regulation.
Potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine structure were shown to effectively increase cellular levels of H3K4 methylation. nih.govacs.org This provides a clear link between enzyme inhibition and a functional cellular outcome.
Similarly, pyridine-4-carboxylic acid analogues that inhibit KDM4C were tested in immunofluorescence assays using U2OS cells, confirming their ability to act as potent inhibitors within a cellular context. dovepress.com The effect of these compounds on global levels of H3K4me3 was also assessed via Western blot in the BT474 breast cancer cell line. dovepress.com
Biofilm Formation Research has also touched upon the role of pyridine compounds in bacteriology, specifically concerning biofilm formation. In two novel pyridine-degrading bacteria, Pseudomonas sp. ZX01 and Arthrobacter sp. ZX07, calcium was found to significantly promote biofilm formation. frontiersin.org In the presence of sufficient calcium concentrations (e.g., 16-64 mM), the biofilm biomass of strain ZX01 increased sharply in a dose-dependent manner, reaching up to 24.7 times that of the control. frontiersin.org This highlights an environmental regulatory mechanism affecting bacteria that interact with pyridine, a process relevant for bioremediation and understanding bacterial colonization in environments contaminated with such nitrogenous heterocyclic compounds. frontiersin.org
Advanced Computational and in Silico Approaches in S 3 Piperidin 3 Yl Pyridine Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands, such as derivatives of (S)-3-(Piperidin-3-yl)pyridine, to their biological targets. These methods provide detailed information about the binding modes, interaction energies, and the stability of the ligand-receptor complexes.
Molecular docking studies have been instrumental in understanding the interactions of various pyridine (B92270) and piperidine-containing compounds with their target proteins. For instance, docking studies have shown that compounds featuring a pyridine ring substituted with a piperidine (B6355638) moiety can exhibit favorable binding affinities towards their target receptors, suggesting their potential as lead compounds for further development. The chiral nature of these compounds is critical as it allows for selective binding, which can modulate the activity of specific enzymes and receptors.
In the context of specific targets, molecular docking has been employed to investigate the binding of novel pyridine derivatives to the SHP2 protein, an important target in cancer therapy. sci-hub.se These studies revealed detailed binding modes within the allosteric binding pocket of SHP2, with some derivatives showing high docking scores, indicating strong binding affinity. sci-hub.se Similarly, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been studied as inhibitors of Lysine Specific Demethylase 1 (LSD1), another cancer-related target. nih.govacs.org Docking studies suggested a competitive inhibition mechanism and provided a plausible binding mode for these compounds. nih.govacs.org
Molecular dynamics (MD) simulations further enhance the understanding obtained from docking by providing insights into the dynamic behavior of the ligand-protein complex over time. For example, MD simulations have been used to evaluate the stability of complexes between quinolinone-based thiosemicarbazones and tuberculosis protein targets, revealing binding energies that suggest likely inhibition. nih.gov These simulations can confirm the stability of interactions identified through docking and provide a more comprehensive picture of the binding thermodynamics. mdpi.com
Table 1: Examples of Molecular Docking and Dynamics Simulation Studies
| Compound/Derivative Class | Target Protein | Key Findings |
|---|---|---|
| (R)-3-(Piperidin-2-yl)pyridine hydrochloride | Various receptors | Favorable binding affinities, highlighting potential as a lead compound. |
| Pyridine derivatives | SHP2 protein | High docking scores, indicating strong binding to the allosteric site. sci-hub.se |
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Competitive inhibition, with a clear binding mode identified. nih.govacs.org |
| Quinolinone-based thiosemicarbazones | Tuberculosis proteins (InhA, DprE1) | Stable ligand-receptor complexes with favorable binding energies. nih.gov |
| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 Main Protease (Mpro) | High binding affinity and stable interactions over the course of MD simulations. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.orgmdpi.com This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are crucial for their biological effects. nih.gov
In the study of piperine (B192125) analogs, a QSAR analysis was performed to understand their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov The resulting model, which was statistically significant, indicated that the partial negative surface area and the heat of formation of the molecules were important descriptors for their inhibitory activity. nih.gov This model demonstrated good predictive power, as validated by cross-validation and external test set prediction. nih.gov
For a series of novel quinolinone-based thiosemicarbazones designed as potential anti-tuberculosis agents, QSAR studies were conducted to guide the design process. nih.gov The best QSAR model showed strong statistical parameters and suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the anti-TB activity. nih.gov The model's predictive ability was confirmed by the excellent correlation between the experimental and predicted biological activity values for both the training and prediction sets. nih.gov
QSAR models are typically developed using a variety of molecular descriptors, including constitutional, topological, physicochemical, geometrical, and quantum chemical properties. rsc.org Statistical methods like Multiple Linear Regression (MLR) are often employed to build the QSAR models due to their simplicity and robustness. rsc.org The quality of a QSAR model is assessed using various statistical metrics, such as the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's goodness of fit and predictive ability, respectively. rsc.org
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are essential in silico techniques for the discovery of novel ligands. mdpi.comnih.gov A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. mdpi.comnih.gov These models are then used to screen large databases of compounds to identify those that match the pharmacophore and are therefore likely to be active. mdpi.comnih.gov
Both ligand-based and structure-based pharmacophore models can be developed. mdpi.comnih.gov Ligand-based models are created by aligning a set of known active ligands and identifying their common chemical features, while structure-based models are derived from the three-dimensional structure of the ligand-receptor complex. mdpi.comnih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov
For instance, a ligand-based pharmacophore model was developed for HDAC2 inhibitors, which included features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic center, and an aromatic ring. nih.gov This model was then used to screen a database for novel inhibitors. nih.gov In another study, a receptor-based pharmacophore model was generated from the X-ray crystal structure of a target protein in complex with an inhibitor. mdpi.com This model, comprising hydrophobic features and a hydrogen bond acceptor, was used to screen a large commercial database, leading to the identification of over 100,000 potential ligands. mdpi.com
Virtual screening can be performed in a hierarchical manner, where the initial hits from pharmacophore screening are further filtered using molecular docking to predict their binding modes and affinities. frontiersin.org This multi-step approach helps to reduce the number of false positives and prioritize the most promising candidates for experimental testing. frontiersin.org
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties
Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. nih.govresearchgate.netrsc.org These calculations can determine various molecular properties, such as molecular geometry, frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution. nih.govresearchgate.net
DFT calculations have been used to study the molecular structure of various pyridine derivatives. bohrium.com For example, the geometry of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.gov The analysis of the frontier molecular orbitals (HOMO and LUMO) provided information about the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap generally indicates a more polarizable and reactive molecule. nih.gov
These computational methods are also valuable for confirming experimental findings. For instance, the calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to validate the molecular structure. bohrium.com Furthermore, DFT can be used to study the non-linear optical (NLO) properties of molecules, which is relevant for applications in materials science. rsc.orgbohrium.com
Table 2: Key Parameters from DFT and Quantum Chemical Calculations
| Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. nih.gov |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps identify reactive sites. nih.gov |
| Mulliken Population Analysis | Determines the partial atomic charges within the molecule. nih.gov |
| NBO Analysis | Studies hyperconjugative interactions and charge delocalization. bohrium.com |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to assess the drug-likeness of a compound and to identify potential pharmacokinetic issues before significant resources are invested in its development. eijppr.commdpi.com
Various computational tools and web servers are available to predict a wide range of ADME parameters. eijppr.commdpi.com These parameters include physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), which are often evaluated against guidelines like Lipinski's rule of five to assess oral bioavailability. mdpi.com Pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with P-glycoprotein can also be predicted. eijppr.com
For example, in a study of α-alkylidene-β-ethoxycarbonyl cyclopentanones, in silico ADME predictions showed that the compounds had high gastrointestinal absorption and were not P-glycoprotein inhibitors. eijppr.com The BOILED-Egg diagram, a graphical method, was used to visualize the predicted passive human gastrointestinal absorption and blood-brain barrier permeation. eijppr.com
Similarly, for a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, ADME properties were evaluated using the SwissADME web service. mdpi.com These predictions help in determining the drug-likeness of the compounds by ensuring they adhere to established rules and have favorable pharmacokinetic profiles. mdpi.com The prediction of potential interactions with cytochrome P450 (CYP) enzymes is also crucial, as these enzymes play a major role in drug metabolism. eijppr.com
Table 3: Commonly Predicted In Silico ADME Parameters
| Parameter | Importance |
|---|---|
| Molecular Weight | Influences absorption and distribution. mdpi.com |
| LogP | A measure of lipophilicity, affecting permeability and solubility. chemscene.com |
| Topological Polar Surface Area (TPSA) | Related to drug transport properties and permeability. chemscene.com |
| Hydrogen Bond Donors/Acceptors | Affects solubility and binding to targets. mdpi.com |
| Gastrointestinal (GI) Absorption | Predicts how well a drug is absorbed from the gut. eijppr.com |
| Blood-Brain Barrier (BBB) Permeation | Indicates if a compound can enter the central nervous system. eijppr.com |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. eijppr.com |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Affects drug efflux and distribution. eijppr.com |
Future Research Directions and Therapeutic Potential of S 3 Piperidin 3 Yl Pyridine Derivatives
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of new derivatives of (S)-3-(Piperidin-3-yl)pyridine is centered on enhancing their potency against specific biological targets while minimizing off-target effects to improve selectivity. A primary strategy is structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target protein to guide the design of more effective inhibitors. acs.org
One area of intense research is the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme involved in cholesterol homeostasis. acs.org Starting from known inhibitors, researchers have employed scaffold hopping and optimization of lipophilicity to design novel 3,4-disubstituted pyridine (B92270) derivatives. acs.org For instance, by replacing a phenyl group with various heterocyclic rings and modifying the piperidine (B6355638) moiety, researchers have successfully identified compounds with single-digit nanomolar inhibitory activity and high selectivity over other cytochrome P450 enzymes like CYP3A4. acs.org The optimization process often involves subtle structural modifications, such as introducing nitrogen atoms into aromatic rings to reduce lipophilicity, which can drastically improve the selectivity profile. acs.org
Another promising approach involves the synthesis of pyridine derivatives as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase implicated in various cancers. nih.gov Using techniques like scaffold hopping based on known inhibitors, novel pyridine derivatives have been designed and synthesized, leading to compounds with potent and highly selective SHP2 inhibitory activity. nih.gov
The synthesis of these complex analogues often requires multi-step procedures. For example, the synthesis of potent CH24H inhibitors has been achieved through Suzuki-Miyaura coupling reactions to construct the core bi-aryl structure, followed by hydrogenation to form the piperidine ring and subsequent deprotection steps. acs.org Similarly, enantioselective synthesis methods are crucial for obtaining specific stereoisomers, which can be achieved through techniques like Rh-catalyzed asymmetric reductive Heck reactions. acs.org
The table below illustrates the impact of structural modifications on the potency and selectivity of CH24H inhibitors derived from a 3-piperidinyl pyridine scaffold. acs.org
| Compound | Modification from Parent Scaffold | CH24H IC50 (nM) | CYP3A4 Inhibition (% at 10 µM) |
| 6 | 4-phenylpyridine core with piperidin-1-yl group | 8.1 | 96 |
| 7 | Phenyl group replaced with 2-pyridyl group | 160 | 29 |
| 8 | Pyridine core replaced with 4-phenylpyrimidine | 44 | 50 |
| 17 | Phenyl group replaced with 4-methyl-1-pyrazolyl | 8.5 | Not specified |
This table is based on data presented in the Journal of Medicinal Chemistry. acs.org
Exploration of Novel Biological Pathways and Therapeutic Indications
While initial research may focus on a specific target, the versatility of the this compound scaffold allows for its exploration in a wide range of biological pathways and therapeutic areas. nih.gov The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in drug design. nih.gov
Derivatives of this scaffold are being investigated for a variety of indications:
Neurodegenerative Diseases: As potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), these compounds have the potential to modulate brain cholesterol metabolism, offering a novel therapeutic strategy for conditions like Alzheimer's disease. acs.org
Oncology: The discovery of derivatives that inhibit Lysine Specific Demethylase 1 (LSD1) and SHP2 phosphatase opens up new avenues for cancer therapy. nih.govacs.orgnih.gov LSD1 inhibitors containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have shown potent anti-proliferative effects in leukemia and solid tumor cell lines. acs.orgnih.gov Similarly, novel pyridine derivatives have demonstrated significant inhibitory activity against SHP2, a key node in signaling pathways that drive the growth of various cancers. nih.gov
Infectious Diseases: Piperidine-linked pyridine analogues have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against wild-type and drug-resistant strains of HIV-1. nih.gov Additionally, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria, including strains with the potential for drug resistance. nih.gov
The table below summarizes some of the novel biological targets and potential therapeutic applications for this compound derivatives.
| Biological Target | Therapeutic Indication | Example Derivative Class |
| Cholesterol 24-hydroxylase (CH24H) | Neurodegenerative Diseases | 3,4-disubstituted pyridine derivatives acs.org |
| Lysine Specific Demethylase 1 (LSD1) | Cancer (Leukemia, Solid Tumors) | 3-(piperidin-4-ylmethoxy)pyridine compounds acs.orgnih.gov |
| HIV-1 Reverse Transcriptase | HIV/AIDS | Piperidine-linked pyridine analogues nih.gov |
| SHP2 Phosphatase | Cancer | 5-(2,3-dichlorophenyl)pyridine derivatives nih.gov |
| Bacterial Ribosomes | Bacterial Infections | 3-(pyridine-3-yl)-2-oxazolidinones nih.gov |
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization
The discovery and optimization of this compound derivatives are increasingly reliant on a synergistic combination of advanced experimental and computational techniques. This integrated approach allows for a more thorough and efficient characterization of new compounds. tandfonline.com
Computational Methodologies:
Molecular Docking and Simulation: These techniques are used to predict the binding modes of novel analogues within the active site of a target protein. nih.govacs.org This provides crucial insights into the specific molecular interactions that drive potency and selectivity, guiding further design efforts. nih.govrsc.org
Structure-Based Drug Design (SBDD): As mentioned, SBDD is a powerful tool that uses high-resolution structural information of the target to design inhibitors with improved affinity and specificity. acs.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to determine various molecular properties of the synthesized compounds, helping to understand their electronic structure and reactivity. tandfonline.comresearchgate.net
Experimental Methodologies:
X-ray Crystallography: This technique provides definitive experimental evidence of how a compound binds to its target protein. The co-crystal structure of an inhibitor bound to its enzyme, such as CH24H, reveals a unique binding mode and validates computational predictions. acs.org
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the chemical structure and purity of newly synthesized compounds. tandfonline.comresearchgate.net
In Vitro and In Vivo Assays: A battery of biological assays is used to evaluate the activity of new derivatives. These range from in vitro enzyme activity assays to measure potency (e.g., IC50 values) to cell-based assays that assess effects on cell proliferation and, ultimately, in vivo studies in animal models to evaluate efficacy. nih.govrsc.org
Addressing Emerging Research Challenges and Opportunities in Drug Discovery
The development of drugs based on the this compound scaffold is not without its challenges, which also present significant opportunities for innovation.
A primary challenge in modern drug discovery is the increasing prevalence of drug resistance, particularly in the treatment of cancer and infectious diseases. This necessitates the design of novel derivatives that can overcome known resistance mechanisms or act on entirely new biological targets. nih.gov The discovery of pyridine derivatives with activity against resistant HIV-1 strains is a prime example of successfully addressing this challenge. nih.gov
Another significant hurdle is the optimization of "drug-like" properties. Achieving a delicate balance between high potency, target selectivity, metabolic stability, and good bioavailability is a complex, multidimensional problem. Improving selectivity, for instance against closely related enzymes like the CYP450 family, is a persistent challenge that requires careful molecular design and synthetic optimization. acs.org
The vastness of chemical space represents both a challenge and an opportunity. While it is impossible to synthesize and test all potential derivatives, the integration of computational screening with targeted synthesis allows researchers to explore this space more efficiently. tandfonline.com This approach can lead to the discovery of entirely new chemical series with unexpected biological activities, expanding the therapeutic potential of the pyridine and piperidine scaffolds. nih.gov
Q & A
Q. What are the key considerations for synthesizing (S)-3-(Piperidin-3-yl)pyridine with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for pharmacological studies. Use chiral catalysts (e.g., Jacobsen’s catalyst) or enantioselective hydrogenation with palladium-based catalysts to control stereochemistry. Post-synthesis, validate purity via chiral HPLC using a cellulose-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) . For intermediates, consider tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen to prevent racemization during coupling reactions .
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., pyridine protons at δ 8.2–8.5 ppm; piperidine protons at δ 1.5–2.7 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 163.1) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly if novel derivatives are synthesized .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use flash chromatography with silica gel and a gradient of ethyl acetate/methanol (95:5 to 80:20) to separate polar impurities. For enantiomerically pure samples, preparative chiral HPLC is essential. Recrystallization in ethanol/water (70:30) can further enhance purity, monitored by TLC (R ≈ 0.4 in dichloromethane/methanol 9:1) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like nicotinic acetylcholine receptors (nAChRs). Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. Compare results with analogues (e.g., nicotine derivatives) to identify structure-activity relationships (SAR) .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Systematically test variables:
- Assay Conditions : Vary pH (6.5–7.4) and ion concentration to mimic physiological environments.
- Cell Lines : Use multiple models (e.g., HEK293 for nAChR expression vs. SH-SY5Y for neuroactivity).
- Controls : Include enantiomer (R)-isomer and piperidine-free analogues to isolate stereospecific effects.
Validate findings with orthogonal assays (e.g., calcium flux vs. radioligand binding) .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Methodological Answer : Conduct comparative studies:
- Metabolic Stability : Incubate (S)- and (R)-isomers with liver microsomes; quantify via LC-MS.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
- Plasma Protein Binding : Employ equilibrium dialysis with human serum albumin.
The (S)-isomer typically shows higher metabolic stability due to reduced CYP3A4 recognition .
Q. What strategies optimize the stability of this compound in aqueous formulations?
- Methodological Answer :
- pH Adjustment : Maintain pH 4.5–5.5 (citrate buffer) to prevent hydrolysis of the piperidine ring.
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose 5% w/v).
- Light Protection : Store solutions in amber vials to avoid photodegradation, validated by forced degradation studies under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
